molecular formula C6H6Br2ClN B1446878 4-(Bromomethyl)-2-chloropyridine hydrobromide CAS No. 32938-48-0

4-(Bromomethyl)-2-chloropyridine hydrobromide

Cat. No.: B1446878
CAS No.: 32938-48-0
M. Wt: 287.38 g/mol
InChI Key: KNSPYHSMERJTMS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloropyridine hydrobromide (CAS: 32938-48-0) is a halogenated pyridine derivative with the molecular formula C₆H₆Br₂ClN and a molecular weight of 295.38 g/mol. It features a bromomethyl (-CH₂Br) group at the 4-position and a chlorine atom at the 2-position of the pyridine ring, combined with a hydrobromide counterion. This compound is widely utilized in pharmaceutical and organic synthesis as a reactive intermediate, particularly in cross-coupling reactions and alkylation processes . Its high reactivity stems from the bromomethyl group, which serves as a versatile electrophilic site for nucleophilic substitution.

Properties

IUPAC Name

4-(bromomethyl)-2-chloropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSPYHSMERJTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32938-48-0
Record name Pyridine, 4-(bromomethyl)-2-chloro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32938-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Bromination of 4-(Hydroxymethyl)-2-chloropyridine Hydrobromide

One of the most straightforward and commonly reported methods to prepare 4-(bromomethyl)-2-chloropyridine hydrobromide involves the bromination of the corresponding hydroxymethyl precursor.

Procedure:

  • The hydroxymethyl pyridinium hydrobromide salt is first prepared by dissolving the corresponding 4-(hydroxymethyl)-2-chloropyridine in hydrobromic acid (HBr) and refluxing for several hours.
  • After removal of water under vacuum, the resultant gum is treated with cold ethanol to precipitate the hydrobromide salt.
  • This salt is then suspended in an inert solvent such as chloroform.
  • Phosphorus tribromide (PBr3) is added dropwise or in a controlled manner, and the mixture is refluxed for several hours.
  • Upon cooling, the product precipitates as a white solid which is filtered and washed with cold chloroform to obtain this compound with high purity.

Key Data:

Step Conditions Yield (%) Notes
Reflux in 48% HBr 4 hours reflux Formation of hydroxymethyl salt
Bromination with PBr3 in CHCl3 Reflux for 4.5 hours 93 White solid, high purity

Spectroscopic Data:
^1H NMR (300 MHz, CDCl3) δ 8.80 (d, J=6.4 Hz, 2H), 8.00 (d, J=6.4 Hz, 2H), 4.61 (s, 2H) consistent with literature values.

This method offers high yield and purity and is scalable for industrial applications. The use of phosphorus tribromide enables selective bromination of the hydroxymethyl group without affecting other functional groups on the pyridine ring.

Radical Bromination Using N-Bromosuccinimide (NBS)

Another approach, although more commonly applied to related pyridine derivatives, involves bromination using N-bromosuccinimide (NBS) as the brominating agent.

Methodology:

  • Starting from 4-acetylpyridine derivatives, NBS is used in an ester solvent system to effect bromination.
  • The reaction proceeds under mild heating, avoiding the use of elemental bromine or hydrobromic acid.
  • This method is environmentally friendly, safer, and suitable for industrial scale-up.
  • The product crystallizes out and is filtered, washed, and purified by deionized water.

Advantages:

  • Avoids the use of elemental bromine and corrosive hydrobromic acid.
  • High yield and mild reaction conditions.
  • Green and environmentally friendly process.

Note: Although this method is described for 4-(bromoacetyl)pyridine hydrobromide, the principle of NBS bromination can be adapted for bromomethyl derivatives with appropriate modifications.

Alternative Bromination via Bromomethylation of 2-Chloropyridine

While direct literature on this compound is limited, related bromomethylation reactions of chloropyridine rings suggest the following:

  • Bromomethylation can be achieved by reaction of 2-chloropyridine with formaldehyde and hydrobromic acid under acidic conditions to install the bromomethyl group at the 4-position.
  • Subsequent crystallization and isolation yield the hydrobromide salt.
  • This method is less commonly reported but is a plausible route based on analogous pyridine chemistry.

Process Optimization and Industrial Considerations

Purification:

  • The hydrobromide salt is typically purified by crystallization from ethanol or other suitable solvents at low temperatures (around 5°C).
  • Washing with cold solvents such as ethanol or chloroform removes impurities and residual reagents.

Reaction Monitoring:

  • Reaction progress is monitored by ^1H NMR and HPLC to ensure completion and purity.
  • Typical purity achieved is above 90%, with yields around 90-93%.

Environmental and Safety Notes:

  • Use of phosphorus tribromide requires careful handling due to its corrosive and reactive nature.
  • NBS-based methods provide a greener alternative, reducing hazardous waste and improving safety profiles.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent(s) Conditions Yield (%) Purity (%) Notes
Direct Bromination (PBr3) 4-(Hydroxymethyl)-2-chloropyridine hydrobromide Phosphorus tribromide (PBr3) Chloroform Reflux 4.5 h 93 >90 High purity, scalable
NBS Bromination 4-Acetylpyridine derivatives N-Bromosuccinimide (NBS) Ester solvents Heated reaction, crystallization High High Green, mild, industrial scale
Bromomethylation (Hypothetical) 2-Chloropyridine Formaldehyde + HBr Acidic aqueous medium Acidic conditions Not reported Not reported Based on analogous chemistry

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chloropyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₆Br₂ClN
  • Molecular Weight : 287.38 g/mol
  • Melting Point : 185.0 - 191.0 °C
  • Solubility : Soluble in water

The compound's structure facilitates nucleophilic substitutions and coupling reactions, making it a versatile reagent in synthetic chemistry.

Organic Synthesis

4-(Bromomethyl)-2-chloropyridine hydrobromide is primarily used as a building block in organic synthesis. The presence of both bromine and chlorine allows for diverse chemical transformations, enabling the introduction of various functional groups into the pyridine ring. This property is particularly valuable in the synthesis of complex molecules, including pharmaceuticals.

Key Reactions :

  • Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic attack, allowing for the introduction of nucleophiles such as amines or alcohols.
  • Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are important in many drug designs.

Pharmaceutical Intermediates

Research has indicated that derivatives of this compound can serve as intermediates in the synthesis of various pharmaceuticals. The compound's structural features enable it to interact effectively with biological systems, making it a candidate for further pharmacological studies.

Environmental Considerations

Recent advancements have emphasized the development of environmentally friendly synthesis routes for halogenated compounds like this compound. These methods aim to minimize waste and enhance yield while ensuring safety during production.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, several related studies highlight its importance:

  • A study on halogenated pyridines demonstrated their utility in synthesizing anticancer agents through various substitution reactions, showcasing the potential for developing novel therapeutic compounds from similar structures .
  • Investigations into pyridine derivatives have revealed significant biological activities, including anticancer properties against various cell lines, indicating that compounds related to this compound may also exhibit similar activities .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloropyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as a versatile building block .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key parameters of this compound with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point/Decomposition Key Applications
This compound 32938-48-0 C₆H₆Br₂ClN 295.38 4-Bromomethyl, 2-Cl >280°C (dec.) Pharmaceutical intermediates
2-(Bromomethyl)-4-chloropyridine 856850-18-5 C₆H₅BrClN 206.47 2-Bromomethyl, 4-Cl Not reported Building block in organic synthesis
5-Bromomethyl-2-chloropyridine 182924-36-3 C₆H₅BrClN 206.47 5-Bromomethyl, 2-Cl Not reported Cross-coupling reactions
4-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide - C₇H₆Br₂F₃N 333.94 4-Bromomethyl, 2-CF₃ Not reported Specialty fluorinated intermediates
2-Chloro-4-bromopyridine 50786-37-3 C₅H₃BrClN 192.44 4-Bromo, 2-Cl 45–47°C Agrochemical synthesis

Research Findings and Industrial Relevance

  • Synthetic Utility :

    • This compound is employed in the synthesis of pteridine derivatives, as demonstrated in the reaction with 6-(bromomethyl)pteridine-2,4-diamine hydrobromide to form boronic acid-containing intermediates for kinase inhibitors .
    • Its positional isomer, 5-Bromomethyl-2-chloropyridine, is less commonly used due to lower stability under basic conditions .
  • Market Availability :

    • The compound is listed in building block catalogs (e.g., Combi-Blocks, Enamine Ltd) with purities up to 97%, priced competitively for research-scale applications .

Biological Activity

4-(Bromomethyl)-2-chloropyridine hydrobromide is a halogenated pyridine derivative with the molecular formula C₆H₆Br₂ClN and a molecular weight of 287.38 g/mol. This compound is characterized by a bromomethyl group at the 4-position and a chlorine atom at the 2-position of the pyridine ring. It typically appears as a solid at room temperature, with a melting point ranging from 185.0 to 191.0 °C, and is soluble in water. As a chemical entity, it is classified as a skin corrosive and eye irritant, necessitating careful handling during laboratory use.

General Biological Properties

The biological activity of this compound has been explored primarily through its derivatives, which have shown potential as intermediates in the synthesis of pharmaceuticals targeting various biological pathways. The compound's structural features facilitate interactions with biological systems, although specific studies detailing its pharmacological effects remain limited.

The halogen substituents in this compound enhance its reactivity, particularly in nucleophilic substitutions and coupling reactions, making it valuable in organic synthesis. Research indicates that this compound may interact with biological targets that could lead to therapeutic applications, particularly in antibiotic development and cancer treatment .

Case Studies and Research Findings

  • Antibacterial Activity : A study assessed the compound's analogs for their ability to inhibit BasE, an adenylating enzyme involved in siderophore biosynthesis in Acinetobacter baumannii and Klebsiella pneumoniae. While specific data on this compound was not highlighted, analogs demonstrated significant antibacterial potency, suggesting potential applications for derivatives of this compound .
  • Toxicological Assessments : Various assays have evaluated the biological activity of structurally similar compounds. For instance, 4-chloromethylbiphenyl was tested for mutagenicity using the Salmonella/microsome assay and exhibited activity without requiring liver S9 preparation. These findings imply that halogenated compounds like this compound may also possess mutagenic properties .
  • Synthetic Applications : The compound has been utilized as a building block in synthesizing complex molecules, including those with potential therapeutic effects. Its derivatives are being investigated for their roles in drug development due to their ability to interact favorably with various biological targets .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
4-(Bromomethyl)pyridine32938-44-6Lacks chlorine; simpler structure
3-Bromo-2-chloropyridine32938-45-7Different halogen positioning; potential different reactivity
5-Bromo-2-chloropyridine32938-46-8Similar halogens; different substitution pattern
3-(Bromomethyl)-pyridine32938-47-9Bromomethyl at different position; varied reactivity
2-Bromo-4-(bromomethyl)pyridine32938-44-6Contains multiple bromine atoms; higher reactivity

This table illustrates how variations in halogen positioning and substitution patterns can influence the reactivity and potential applications of these compounds in synthetic chemistry.

Q & A

Q. What are the recommended synthetic routes for 4-(Bromomethyl)-2-chloropyridine hydrobromide?

The synthesis typically involves bromination of a methyl-substituted pyridine precursor. A common approach includes:

  • Radical Bromination : Using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in a halogenated solvent (e.g., CCl₄) under reflux. This method selectively brominates methyl groups on aromatic rings .
  • Halogen Exchange : Substitution of a methyl group via reaction with HBr or PBr₃ under controlled conditions.
  • Safety Note : Quench residual brominating agents with aqueous sodium thiosulfate to prevent unintended side reactions .

Q. What safety precautions are critical when handling this compound?

  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • First Aid :
    • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation .

Q. Which analytical methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromomethyl (-CH₂Br) and chloropyridine ring positions.
  • Mass Spectrometry (GC-MS/LC-MS) : Verify molecular ion peaks (e.g., m/z for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Q. What are its common reactivity patterns in organic synthesis?

  • Nucleophilic Substitution : The bromomethyl group reacts with amines (e.g., ethylenediamine) to form pyridylalkylamines .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups.
  • Cyclization : Forms benzoxazole derivatives via condensation with o-aminophenols .

Advanced Research Questions

Q. How can reaction yields be optimized for bromomethylation?

  • Parameter Screening : Vary temperature (60–100°C), solvent polarity (CCl₄ vs. DCM), and NBS stoichiometry (1.0–1.5 equiv).
  • Quenching Efficiency : Monitor residual bromine with KI-starch paper; optimize quenching with Na₂S₂O₃ .
  • Catalyst Selection : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

Q. How does the compound’s instability affect storage and reaction planning?

  • Moisture Sensitivity : Store under inert gas (Ar/N₂) at -20°C. Use molecular sieves to prevent hydrolysis.
  • Thermal Decomposition : TGA/DSC analysis reveals decomposition above 150°C; avoid prolonged heating .

Q. What mechanistic insights explain its reactivity in enzyme inhibition studies?

  • Covalent Binding : The bromomethyl group forms covalent bonds with cysteine residues in enzyme active sites, as shown in antileishmanial studies .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates with target proteins .

Q. How does its reactivity compare to 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide?

  • Electronic Effects : The 2-chloro substituent in the target compound increases electrophilicity at the bromomethyl position compared to 2,4-dichloro analogs.
  • Steric Hindrance : 4-Bromomethyl substitution reduces steric clashes in SN₂ reactions compared to 5-substituted isomers .

Q. How to resolve contradictions in reported reaction yields?

  • Reproducibility Checks : Validate purity of starting materials (HPLC ≥98%) and solvent dryness (Karl Fischer titration).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species) .

Q. What role does this compound play in drug discovery pipelines?

  • Intermediate for Antiparasitics : Used to synthesize analogs with antileishmanial activity .
  • Protein Labeling : Acts as a covalent modifier in proteomics to study ligand-binding pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(Bromomethyl)-2-chloropyridine hydrobromide
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4-(Bromomethyl)-2-chloropyridine hydrobromide

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